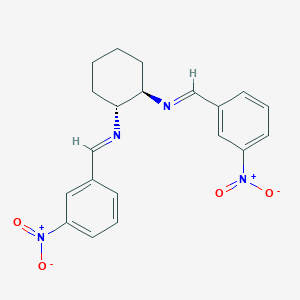
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine, also known as NBC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a Schiff base derivative of 1,2-cyclohexanediamine, which is synthesized by the reaction of 3-nitrobenzaldehyde with 1,2-cyclohexanediamine. NBC has been extensively studied for its pharmacological, biochemical, and physiological properties.
Mecanismo De Acción
The mechanism of action of N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine in lab experiments is its ability to inhibit enzyme activity, which can be useful in studying the role of enzymes in various biological processes. However, one of the limitations of using N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine is its potential toxicity, which can affect the viability of cells and tissues.
Direcciones Futuras
There are several future directions for the study of N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential applications in nanotechnology, and the exploration of its environmental applications. Additionally, further studies are needed to fully understand the mechanism of action of N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine and its potential toxicity.
Métodos De Síntesis
The synthesis of N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine involves the reaction of 3-nitrobenzaldehyde with 1,2-cyclohexanediamine in the presence of a catalyst. The reaction proceeds through a condensation reaction between the aldehyde group of 3-nitrobenzaldehyde and the amine group of 1,2-cyclohexanediamine. The resulting Schiff base derivative is purified by recrystallization to obtain the pure compound.
Aplicaciones Científicas De Investigación
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been shown to exhibit anticancer, antimicrobial, and antiviral properties. In material science, N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been used as a fluorescent probe for the detection of metal ions. In environmental science, N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine has been used as a sensor for the detection of toxic pollutants.
Propiedades
Número CAS |
821785-58-4 |
|---|---|
Nombre del producto |
N~1~,N~2~-bis(3-nitrobenzylidene)-1,2-cyclohexanediamine |
Fórmula molecular |
C20H20N4O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)-N-[(1R,2R)-2-[(3-nitrophenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C20H20N4O4/c25-23(26)17-7-3-5-15(11-17)13-21-19-9-1-2-10-20(19)22-14-16-6-4-8-18(12-16)24(27)28/h3-8,11-14,19-20H,1-2,9-10H2/t19-,20-/m1/s1 |
Clave InChI |
BUVWLXJOISQWFF-WOJBJXKFSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])N=CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
C1CCC(C(C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])N=CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1CCC(C(C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile](/img/structure/B287985.png)
![4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B287986.png)
![4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287987.png)
![4-Bromo-2-[3-(3-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287989.png)
![4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287990.png)
![4-Bromo-2-[3-(2-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287991.png)
![4-Bromo-2-[3-(3-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287992.png)
![4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B287995.png)
![4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287996.png)
![4-Bromo-2-[3-(4-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287997.png)
![4-Bromo-2-[3-(2,5-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287999.png)
![4-Bromo-2-[3-(2,3-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288001.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288005.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288006.png)